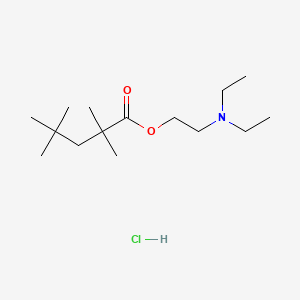
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride is a chemical compound with a complex structure. It is derived from valeric acid, which is a straight-chain alkyl carboxylic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride typically involves esterification reactions. The process begins with valeric acid, which undergoes esterification with 2,2,4,4-tetramethyl-1,3-pentanediol. The resulting ester is then reacted with diethylaminoethyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism by which valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Valeric acid: A straight-chain alkyl carboxylic acid with similar structural features.
Isovaleric acid: A branched-chain isomer of valeric acid with different properties.
2,2,4,4-Tetramethyl-1,3-pentanediol: A precursor used in the synthesis of the compound.
Uniqueness
Valeric acid, 2,2,4,4-tetramethyl-, 2-diethylaminoethyl ester, hydrochloride is unique due to its specific ester and amine functional groups. These groups confer distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
33421-70-4 |
|---|---|
Molecular Formula |
C15H32ClNO2 |
Molecular Weight |
293.87 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C15H31NO2.ClH/c1-8-16(9-2)10-11-18-13(17)15(6,7)12-14(3,4)5;/h8-12H2,1-7H3;1H |
InChI Key |
XUCNEPNSXHQQGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C)(C)CC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















